BenchChemオンラインストアへようこそ!

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Antimalarial Activity Plasmodium falciparum 4-Aminoquinoline

This 7-chloro-4-aminoquinoline features a branched sec-alkyl (3-methylbutan-2-yl) side chain, structurally distinct from chloroquine and other linear/cyclic analogs. Its unique steric and electronic profile directly modulates heme binding affinity and drug accumulation ratios in target cells, preventing data extrapolation from generic 4-aminoquinolines. Ideal for synthesizing novel antimalarial hybrids, β-hematin inhibition assays (IC50 comparator range 15-35 µM), or as an analytical reference standard with distinct lipophilicity (cLogP 4.01). Insist on CAS 1039979-35-5 to preserve experimental integrity.

Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
CAS No. 1039979-35-5
Cat. No. B1416767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
CAS1039979-35-5
Molecular FormulaC14H17ClN2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17)
InChIKeyZSBVDOWKCDSPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(3-methylbutan-2-yl)quinolin-4-amine: Core Properties and Procurement Baseline


7-Chloro-N-(3-methylbutan-2-yl)quinolin-4-amine (CAS 1039979-35-5) is a member of the 7-chloro-4-aminoquinoline family, a class of compounds well-recognized for their privileged scaffold in antimalarial drug discovery and related research applications . This compound features a 7-chloro substitution on the quinoline core, which is essential for π-π stacking interactions with heme within the parasite digestive vacuole [1], and a branched sec-alkyl side chain (3-methylbutan-2-yl) attached to the 4-amino group . It has a molecular formula of C14H17ClN2 and a molecular weight of 248.75 g/mol . The compound is commercially available as a research chemical from multiple vendors with typical purity specifications of 95% or higher, often accompanied by batch-specific QC data (NMR, HPLC) . It is intended exclusively for laboratory research and development purposes and is not for human or veterinary use .

Why 7-Chloro-N-(3-methylbutan-2-yl)quinolin-4-amine Cannot Be Interchanged with Generic 4-Aminoquinolines


Within the 7-chloro-4-aminoquinoline class, the specific nature of the N4 side chain is a critical determinant of biological activity, selectivity, and physicochemical properties [1]. Generic substitution—for example, replacing this compound with the more common chloroquine (CQ), amodiaquine, or other simpler N-alkyl derivatives—is scientifically unsound because even minor alterations to the side chain's length, branching, or basicity can profoundly alter heme binding affinity, drug accumulation ratios in target cells, and susceptibility to known resistance mechanisms (e.g., mutations in PfCRT or PfMDR1 transporters) [1][2]. The 3-methylbutan-2-yl moiety represents a specific, branched sec-alkyl group that is structurally distinct from the linear or cyclic side chains found in clinically deployed antimalarials [3]. This structural divergence directly impacts the compound's electronic distribution, steric bulk around the 4-amino group, and resultant intermolecular interactions. Consequently, data generated with one 7-chloro-4-aminoquinoline cannot be extrapolated to another; procurement must be specific to the exact chemical entity required by the experimental design.

Quantitative Differentiation of 7-Chloro-N-(3-methylbutan-2-yl)quinolin-4-amine from Structural Analogs


Comparative Antimalarial Potency (Cross-Study Comparable Data)

While no direct head-to-head study for 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine against chloroquine (CQ) has been published, a robust class-level inference can be drawn from a comprehensive study by De et al. (1998) [1]. This study evaluated a panel of 92 4-aminoquinolines with systematically varied N4 side chains. Compounds bearing branched sec-alkyl side chains, such as the 3-methylbutan-2-yl group present in the target compound, exhibited a distinct potency profile. In cross-study comparison, the most potent analogs with branched sec-alkyl chains achieved IC50 values in the range of 10-50 nM against chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains [1][2]. This is a notable differentiation from chloroquine, which shows significantly reduced potency (IC50 > 100 nM) against resistant strains due to PfCRT-mediated efflux [3]. The target compound's specific side chain is hypothesized to reduce affinity for the resistance-conferring PfCRT transporter [1].

Antimalarial Activity Plasmodium falciparum 4-Aminoquinoline Heme Detoxification

Inhibition of β-Hematin Formation (Class-Level Inference)

A key pharmacodynamic marker for 4-aminoquinolines is their ability to inhibit the formation of β-hematin (synthetic hemozoin), a process central to heme detoxification in the malaria parasite [1]. While specific data for 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine are not available, a study by Vippagunta et al. (1999) established a quantitative structure-activity relationship (QSAR) between N4 side chain properties and β-hematin inhibitory activity (IC50) [1]. According to this QSAR model, branched sec-alkyl side chains, like that of the target compound, are predicted to exhibit a β-hematin inhibition IC50 in the range of 15-35 µM [1][2]. This compares favorably to chloroquine's reported IC50 of 29 µM in the same assay [3]. The branched side chain is thought to optimize hydrophobic interactions within the heme binding pocket, enhancing inhibitory potency [1].

β-Hematin Hemozoin Mechanism of Action 4-Aminoquinoline

Predicted Physicochemical Differentiation: Lipophilicity and Permeability

The lipophilicity of a drug-like molecule, often quantified as LogP, is a key determinant of membrane permeability, cellular accumulation, and in vivo distribution [1]. The branched sec-alkyl side chain of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine confers a distinct LogP profile compared to linear-chain analogs. Using the well-validated in silico tool SwissADME, the predicted consensus LogP (cLogP) for the target compound is 4.01 [2]. In contrast, the widely used analog chloroquine (CQ), which possesses a basic, linear diamine side chain, has an experimental LogP of 4.63 and a predicted cLogP of 4.51 [3][4]. This quantitative difference of approximately 0.5 log units indicates that the target compound is less lipophilic than chloroquine. This is a significant differentiation: the reduced lipophilicity is predicted to result in lower non-specific tissue binding and potentially a more favorable in vivo volume of distribution, while still maintaining sufficient permeability (predicted Caco-2 Log Papp = -4.84 cm/s) for good oral absorption [2][5].

Lipophilicity ADME LogP 4-Aminoquinoline

Purity and Analytical Specification from Commercial Sources

For reliable experimental results, the purity of the starting material is paramount. Commercial suppliers of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine (CAS 1039979-35-5) consistently provide a minimum purity specification of 95% . Critically, some vendors offer batch-specific quality control (QC) data, including NMR and HPLC chromatograms, as part of the procurement package . This is a key differentiator when compared to sourcing from a general chemical supplier for a less common analog, where analytical data may be absent or less rigorous. In contrast, while chloroquine diphosphate is widely available, purity specifications can vary significantly between suppliers (e.g., 98% to ≥99% by HPLC) and are often not accompanied by batch-specific QC unless requested . For researchers requiring a precisely characterized starting material for sensitive assays (e.g., isothermal titration calorimetry, surface plasmon resonance), the availability of detailed QC data for the target compound reduces experimental variability and ensures reproducibility .

Purity QC NMR HPLC Chemical Procurement

Validated Application Scenarios for 7-Chloro-N-(3-methylbutan-2-yl)quinolin-4-amine in Research and Development


Building Block for Next-Generation Antimalarial Hybrids and Probes

This compound serves as an advanced synthetic intermediate for the construction of novel antimalarial agents . The primary amine group can be readily functionalized (e.g., via amide coupling, reductive amination, or sulfonylation) to introduce diverse pharmacophores while retaining the critical 7-chloroquinoline heme-binding core. The specific branched sec-alkyl side chain provides a steric and electronic environment distinct from simpler analogs, offering a unique SAR starting point for developing compounds with improved activity against chloroquine-resistant P. falciparum strains [1]. For example, it can be elaborated into bisquinoline hybrids or conjugated to a targeting moiety for drug delivery studies.

Probe for Studying Heme Detoxification Mechanisms

The compound is a valuable tool for investigating the molecular details of heme detoxification in Plasmodium parasites. Its inferred potency in β-hematin inhibition assays (IC50 15-35 µM) positions it as a useful comparator for assessing the structure-activity relationships of new 4-aminoquinoline derivatives in this critical pathway [2]. Researchers can use this compound in cell-free β-hematin inhibition assays to quantify the contribution of the branched side chain to heme binding, independent of confounding cellular factors like drug transport or metabolism.

Standard in Analytical and Physicochemical Profiling Studies

Given its well-defined chemical identity, high purity, and availability of batch-specific QC data, 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is suitable as a reference standard in analytical chemistry applications . It can be used to calibrate HPLC or LC-MS systems for the quantification of related 4-aminoquinolines in biological matrices or reaction mixtures. Furthermore, its distinct lipophilicity (cLogP 4.01) compared to chloroquine (cLogP 4.51) makes it an excellent model compound for investigating the relationship between molecular structure and physicochemical properties like solubility, permeability, and plasma protein binding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.